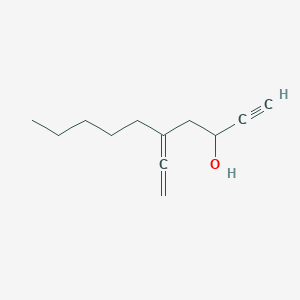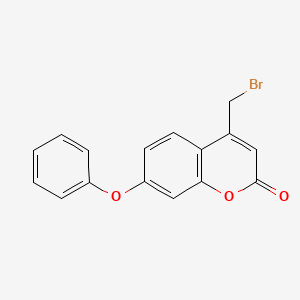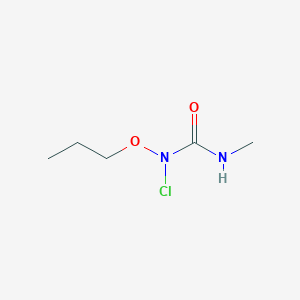
N-Chloro-N'-methyl-N-propoxyurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Chloro-N’-methyl-N-propoxyurea is an organic compound with the molecular formula C5H11ClN2O2 It is a derivative of urea, where one of the hydrogen atoms is replaced by a chlorine atom, another by a methyl group, and the third by a propoxy group
準備方法
Synthetic Routes and Reaction Conditions
N-Chloro-N’-methyl-N-propoxyurea can be synthesized through a multi-step process. One common method involves the reaction of N-methyl-N-propoxyurea with chlorine gas. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of chlorine .
Industrial Production Methods
Industrial production of N-Chloro-N’-methyl-N-propoxyurea may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the safe and efficient production of this compound .
化学反応の分析
Types of Reactions
N-Chloro-N’-methyl-N-propoxyurea undergoes several types of chemical reactions, including:
Oxidation: The chlorine atom can be oxidized to form N-chloro-N’-methyl-N-propoxyurea oxide.
Reduction: The compound can be reduced to N-methyl-N-propoxyurea.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-chloro-N’-methyl-N-propoxyurea oxide.
Reduction: N-methyl-N-propoxyurea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
N-Chloro-N’-methyl-N-propoxyurea has several applications in scientific research:
Biology: Investigated for its potential use as a biocide due to its ability to disrupt cellular processes.
Medicine: Explored for its potential as an antimicrobial agent.
作用機序
The mechanism of action of N-Chloro-N’-methyl-N-propoxyurea involves the release of chlorine atoms, which can react with various biological molecules. The chlorine atoms can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the disruption of cellular processes. This mechanism is similar to that of other chlorinated compounds used as disinfectants and biocides .
類似化合物との比較
Similar Compounds
N-Chlorosuccinimide: Another chlorinated compound used in organic synthesis for chlorination reactions.
N-Bromosuccinimide: Similar to N-Chlorosuccinimide but with a bromine atom instead of chlorine.
N-Iodosuccinimide: Similar to N-Chlorosuccinimide but with an iodine atom instead of chlorine.
Uniqueness
N-Chloro-N’-methyl-N-propoxyurea is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated urea derivatives. Its combination of chlorine, methyl, and propoxy groups makes it a versatile reagent in organic synthesis and a potential biocide .
特性
CAS番号 |
502448-01-3 |
|---|---|
分子式 |
C5H11ClN2O2 |
分子量 |
166.60 g/mol |
IUPAC名 |
1-chloro-3-methyl-1-propoxyurea |
InChI |
InChI=1S/C5H11ClN2O2/c1-3-4-10-8(6)5(9)7-2/h3-4H2,1-2H3,(H,7,9) |
InChIキー |
ILHHOUBAESGKJZ-UHFFFAOYSA-N |
正規SMILES |
CCCON(C(=O)NC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
![N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14224190.png)
![3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14224193.png)
![(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14224207.png)
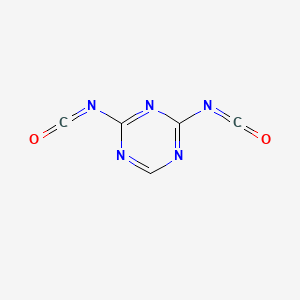
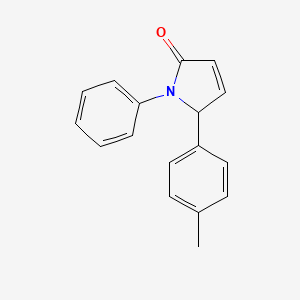
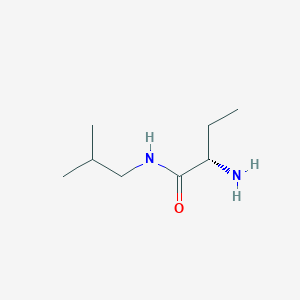



![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
